MCTR1 Exhibits Superior Control of Exudate Eicosanoids During Infection Compared to MCTR2 and MCTR3
In a mouse peritonitis model, MCTR1 demonstrated markedly greater reduction of exudate eicosanoids than MCTR2 and MCTR3. The rank order potency for controlling exudate eicosanoids during E. coli infection was established as MCTR1 > > MCTR3 > MCTR2 [1]. This indicates MCTR1 is the preferred MCTR family member for studies focused on dampening pro-inflammatory lipid mediator production.
| Evidence Dimension | Reduction of exudate eicosanoids |
|---|---|
| Target Compound Data | MCTR1 (rank 1, highest potency) |
| Comparator Or Baseline | MCTR3 (rank 2); MCTR2 (rank 3) |
| Quantified Difference | Rank order: MCTR1 > > MCTR3 > MCTR2 |
| Conditions | Mouse peritonitis model with E. coli infection; eicosanoid levels measured in peritoneal exudates |
Why This Matters
Procurement of MCTR1 is essential when the research objective requires maximal suppression of pro-inflammatory eicosanoid biosynthesis, as MCTR2 and MCTR3 cannot achieve comparable potency.
- [1] Chiang, N., Riley, I. R., Dalli, J., Rodriguez, A. R., Spur, B. W., & Serhan, C. N. (2018). New maresin conjugates in tissue regeneration pathway counters leukotriene D4–stimulated vascular responses. The FASEB Journal, 32(7), 4043–4052. View Source
